Tartrate ion

概要

説明

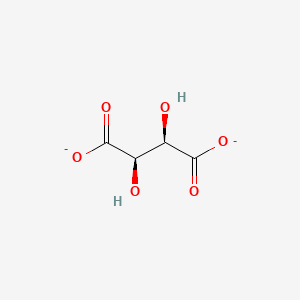

Tartrate ion is a salt or ester of tartaric acid, a naturally occurring organic acid found in various fruits, particularly grapes. The tartrate dianion has the chemical formula C₄H₄O₆²⁻. Tartrate ions are widely used in the food industry as antioxidants, acidity regulators, and emulsifiers. They also play a significant role in pharmaceuticals, where they enhance the stability and absorption of medications .

準備方法

Synthetic Routes and Reaction Conditions

Tartrate ions can be synthesized through the esterification of tartaric acid with alcohols. For example, potassium sodium tartrate can be prepared by reacting tartaric acid with potassium hydroxide and sodium hydroxide under controlled conditions .

Industrial Production Methods

The primary industrial source of tartrates is the wine industry. During wine fermentation, potassium bitartrate precipitates out and is collected from the fermentation vessels. This precipitate is then purified to produce commercial tartrates .

化学反応の分析

Types of Reactions

Tartrate ions undergo various chemical reactions, including:

Oxidation: Tartrate ions can be oxidized to produce dihydroxyfumaric acid.

Reduction: Reduction of tartrates can yield tartaric acid.

Complexation: Tartrate ions form strong complexes with transition metals, which are useful in analytical chemistry and catalysis.

Common Reagents and Conditions

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Reduction: Sodium borohydride can be used for the reduction of tartrates.

Complexation: Transition metal salts like copper sulfate are used to form metal-tartrate complexes.

Major Products

Oxidation: Dihydroxyfumaric acid.

Reduction: Tartaric acid.

Complexation: Metal-tartrate complexes, such as copper tartrate.

科学的研究の応用

Corrosion Inhibition

Overview : Tartrate ions exhibit corrosion inhibition properties, particularly in steel exposed to chloride environments. Studies have demonstrated that at alkaline pH levels, tartrate ions can enhance the resistance of carbon steel to localized corrosion.

Key Findings :

- At pH 12.7 and 13.2, tartrate ions significantly reduce the corrosion rate of carbon steel in chloride solutions.

- The effectiveness of tartrate as an inhibitor is comparable to that of sodium nitrite when applied before pitting initiation, but it performs better if applied after pitting has begun .

| pH Level | Chloride Concentration (M) | Weight Loss Reduction (%) | Effectiveness Compared to Nitrite |

|---|---|---|---|

| 12.7 | 0.28 | 70% | Comparable |

| 13.2 | Up to 3 | Significant reduction | Better after pitting initiation |

Medical and Pharmaceutical Applications

Overview : Tartrate ions are utilized in various medical applications, including drug formulation and treatment of diseases.

Case Studies :

- Cognitive Disorders : Tartrate compounds have been investigated for their potential in treating cognitive disorders related to diabetes .

- Cancer Treatment : Research indicates that tartrate ions can play a role in cancer therapies by acting on specific metabolic pathways .

Material Science

Overview : Tartrate ions are integral to the synthesis and characterization of various materials, such as cobalt tartrate crystals, which possess unique physical properties.

Applications :

- Ferroelectric Materials : Cobalt tartrate crystals have been shown to exhibit ferroelectric properties, making them suitable for applications in sensors and actuators .

- UV Filters : The UV-Vis spectrum of cobalt tartrate shows high absorption in the ultraviolet region, indicating its potential use as a UV filter .

| Material | Property | Application Area |

|---|---|---|

| Cobalt Tartrate | Ferroelectric | Sensors and actuators |

| Cobalt Tartrate | UV Absorption | UV filters |

Environmental Applications

Overview : The environmental significance of tartrate ions includes their role in waste treatment and recovery processes.

- Metal Recovery : Tartrate ions have been reported to enhance the extraction of copper from oxidized ores through chelation processes .

- Wastewater Treatment : Studies indicate that tartrate ions can facilitate the removal of heavy metals from wastewater by forming stable complexes with metal ions .

Analytical Chemistry

Tartrate ions are also valuable in analytical methods, particularly for determining concentrations in biological samples.

作用機序

The mechanism of action of tartrates varies depending on their application. In pharmaceuticals, tartrates act as stabilizers and absorption enhancers. For example, metoprolol tartrate works by blocking beta-1 adrenergic receptors, reducing heart rate and blood pressure . In catalysis, tartrates form complexes with metals, facilitating various chemical reactions .

類似化合物との比較

Similar Compounds

Citrate: Another salt of a tricarboxylic acid, used similarly in food and pharmaceuticals.

Malate: A salt of malic acid, used in food and beverage industries.

Succinate: A salt of succinic acid, used in biochemistry and pharmaceuticals.

Uniqueness of Tartrate ion

Tartrate ions are unique due to their ability to form strong complexes with transition metals, which is not as pronounced in similar compounds like citrate or malate. This property makes tartrates particularly valuable in catalysis and analytical chemistry .

特性

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-2/t1-,2-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWJPZIEWOKRBE-JCYAYHJZSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O6-2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901337655 | |

| Record name | Tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3715-17-1, 64672-61-3 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, ion(2-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tartrate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064672613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TARTRATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBG3U2YP5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。